molecular formula C12H9ClN2O2 B5884346 1-(4-chlorophenyl)-2-[(E)-2-nitroethenyl]pyrrole

1-(4-chlorophenyl)-2-[(E)-2-nitroethenyl]pyrrole

Cat. No.: B5884346
M. Wt: 248.66 g/mol
InChI Key: MMEFKYOLRDQHEB-VQHVLOKHSA-N
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Description

1-(4-chlorophenyl)-2-[(E)-2-nitroethenyl]pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom. This particular compound features a 4-chlorophenyl group and a nitroethenyl group attached to the pyrrole ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-[(E)-2-nitroethenyl]pyrrole typically involves the reaction of 4-chlorobenzaldehyde with nitroethane in the presence of a base to form the nitroalkene intermediate. This intermediate then undergoes a cyclization reaction with pyrrole under acidic or basic conditions to yield the desired compound. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-[(E)-2-nitroethenyl]pyrrole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Common reagents for nucleophilic aromatic substitution include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: The major product is the corresponding nitro compound.

    Reduction: The major product is the corresponding amino compound.

    Substitution: The major products depend on the substituent introduced, such as phenols or amines.

Scientific Research Applications

1-(4-chlorophenyl)-2-[(E)-2-nitroethenyl]pyrrole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-[(E)-2-nitroethenyl]pyrrole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-1-cyclopropanecarbonitrile: This compound features a cyclopropane ring instead of a pyrrole ring.

    1-(4-chlorophenyl)ethylamine: This compound has an ethylamine group instead of a nitroethenyl group.

    1-(4-chlorophenyl)-1-cyclopropanecarboxylic acid: This compound has a carboxylic acid group instead of a nitroethenyl group.

Uniqueness

1-(4-chlorophenyl)-2-[(E)-2-nitroethenyl]pyrrole is unique due to its combination of a pyrrole ring, a 4-chlorophenyl group, and a nitroethenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[(E)-2-nitroethenyl]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-10-3-5-12(6-4-10)14-8-1-2-11(14)7-9-15(16)17/h1-9H/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEFKYOLRDQHEB-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=C[N+](=O)[O-])C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=C1)/C=C/[N+](=O)[O-])C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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